stannane CAS No. 677796-62-2](/img/structure/B12528426.png)
[2-(Methylsulfanyl)phenyl](triphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfanyl)phenylstannane: is an organotin compound characterized by the presence of a tin atom bonded to a phenyl group substituted with a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)phenylstannane typically involves the reaction of triphenyltin chloride with 2-(methylsulfanyl)phenyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reagents. The general reaction scheme is as follows:
Ph3SnCl+C6H4(Li)SMe→Ph3SnC6H4(SMe)+LiCl
Industrial Production Methods: Industrial production of 2-(Methylsulfanyl)phenylstannane may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(Methylsulfanyl)phenylstannane can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form various organotin hydrides.
Substitution: The phenyl groups attached to the tin atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: 2-(Methylsulfanyl)phenylstannane is used as a catalyst in organic reactions, particularly in the formation of carbon-carbon bonds.
Synthesis: It serves as a precursor for the synthesis of other organotin compounds.
Biology and Medicine:
Antimicrobial Agents: Organotin compounds, including 2-(Methylsulfanyl)phenylstannane, have shown potential as antimicrobial agents due to their ability to disrupt microbial cell membranes.
Industry:
Polymer Stabilizers: The compound is used as a stabilizer in the production of polymers to enhance their thermal and oxidative stability.
Wirkmechanismus
The mechanism by which 2-(Methylsulfanyl)phenylstannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction is crucial in its antimicrobial and catalytic properties.
Vergleich Mit ähnlichen Verbindungen
Triphenyltin Chloride: Similar in structure but lacks the methylsulfanyl group.
Tributyltin Hydride: Another organotin compound used in radical reactions.
Triphenylphosphine: While not an organotin compound, it shares similar applications in catalysis.
Uniqueness:
- The presence of the methylsulfanyl group in 2-(Methylsulfanyl)phenylstannane imparts unique chemical reactivity and biological activity compared to other organotin compounds.
- Its ability to undergo specific oxidation and substitution reactions makes it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
677796-62-2 |
|---|---|
Molekularformel |
C25H22SSn |
Molekulargewicht |
473.2 g/mol |
IUPAC-Name |
(2-methylsulfanylphenyl)-triphenylstannane |
InChI |
InChI=1S/C7H7S.3C6H5.Sn/c1-8-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h2-5H,1H3;3*1-5H; |
InChI-Schlüssel |
ZBABEMUNDPCJTO-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC=C1[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


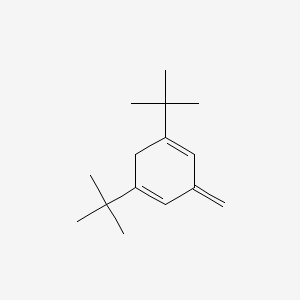
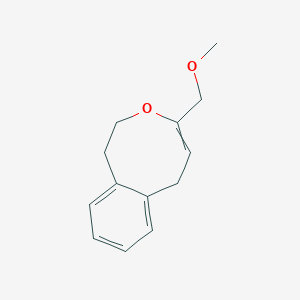
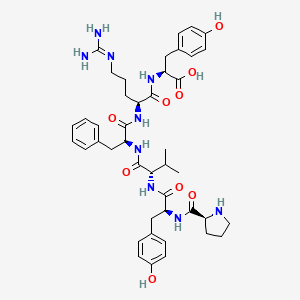

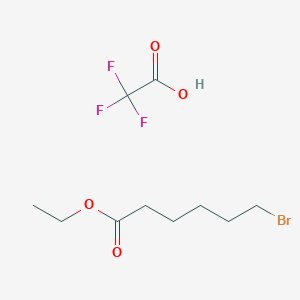
![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)
![[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]](/img/structure/B12528411.png)
![6-[Benzyl(ethyl)amino]pyridin-3-ol](/img/structure/B12528418.png)
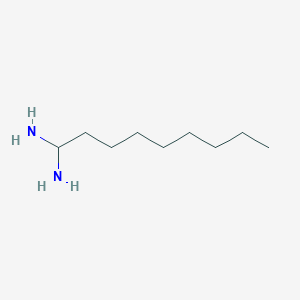
![4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12528433.png)
![3-Acetyl-6H-benzo[c]chromen-6-one](/img/structure/B12528435.png)
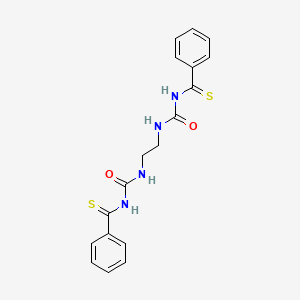
![N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide](/img/structure/B12528446.png)
![Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]-](/img/structure/B12528457.png)
